3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE: is a complex organic compound belonging to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes ethoxyphenyl and methoxyphenyl groups attached to a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and nitrile formation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- 3,5-BIS-(4-METHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
- 2-(4-METHOXYSTYRYL)-4,6-BIS(TRICHLOROMETHYL)-1,3,5-TRIAZINE
Comparison: Compared to similar compounds, 3-(4-ETHOXYPHENYL)-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE exhibits unique structural features that contribute to its distinct chemical and biological properties. For instance, the presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-18-9-7-17(8-10-18)25-14-26-22(27)12-20(21(13-24)23(26)30-15-25)16-5-4-6-19(11-16)28-2/h4-11,20H,3,12,14-15H2,1-2H3 |
InChI Key |
VHPWTDMOZUVRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.